molecular formula C22H32N4O B4951458 N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide

N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B4951458
M. Wt: 368.5 g/mol
InChI Key: UJNDXRCJURTTJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine intermediate can be synthesized through the reaction of 1-methylpiperidine with formaldehyde and hydrogen chloride . The pyrazole intermediate is prepared by reacting 1-methylpyrazole with appropriate reagents under controlled conditions . These intermediates are then coupled with a phenylethyl group through a series of condensation and reduction reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality .

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O/c1-24-13-10-20(11-14-24)18-26(15-12-19-6-4-3-5-7-19)22(27)9-8-21-16-23-25(2)17-21/h3-7,16-17,20H,8-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNDXRCJURTTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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